molecular formula C6H8ClF3O3S B2605470 [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride CAS No. 2126162-12-5

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride

Cat. No. B2605470
CAS RN: 2126162-12-5
M. Wt: 252.63
InChI Key: PERNUUIYRUMPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2126162-12-5 . It has a molecular weight of 252.64 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.64 . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.

Scientific Research Applications

Electrochemical Properties and Applications

  • Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, studied for its electrochemical properties in vanadium pentoxide (V2O5) films prepared by the sol–gel route. These films, when used as cathodes, support reversible sodium intercalation, suggesting applications in high-energy-density batteries (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Reactivity

  • The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions demonstrates the utility of methanesulfonyl chloride in organic synthesis, providing high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).
  • A study on the one-electron reduction of methanesulfonyl chloride shows the formation of sulfonyl radicals and their intermediates, highlighting its role in oxidative stress and potential applications in organic synthesis and biochemistry (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Catalysis and Synthesis Improvement

  • Research into Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles avoids potentially genotoxic reagents and byproducts, marking an advancement in safer, high-yielding synthetic methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

High-Voltage Battery Performance Enhancement

  • The functionalization of (trimethylsilyl)methanesulfonate as an interface-stabilizing additive improves the electrochemical performance of 5V-class layered over-lithiated oxides in high-voltage batteries. This additive enhances interfacial stability, leading to excellent capacity retention and rate performance, suggesting significant implications for battery technology (Lim, Cho, Kim, & Yim, 2016).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, following all safety protocols outlined in the MSDS.

properties

IUPAC Name

[5-(trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNUUIYRUMPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.